molecular formula C8H7Cl2NO4 B12560809 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid CAS No. 176046-80-3

3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid

Cat. No.: B12560809
CAS No.: 176046-80-3
M. Wt: 252.05 g/mol
InChI Key: NSTOCIMDXNJPDO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid is an organic compound with the molecular formula C8H7Cl2NO4. It is a derivative of pyridinecarboxylic acid, characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid typically involves the chlorination and methoxylation of pyridinecarboxylic acid derivatives. One common method includes the reaction of 3,5-dichloropyridine with methanol in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and minimize waste. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets vary based on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to these similar compounds, 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also enhance its potential biological activity by increasing its ability to interact with biological targets .

Properties

CAS No.

176046-80-3

Molecular Formula

C8H7Cl2NO4

Molecular Weight

252.05 g/mol

IUPAC Name

3,5-dichloro-4,6-dimethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H7Cl2NO4/c1-14-6-3(9)5(8(12)13)11-7(15-2)4(6)10/h1-2H3,(H,12,13)

InChI Key

NSTOCIMDXNJPDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=C1Cl)OC)C(=O)O)Cl

Origin of Product

United States

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